molecular formula C10H8BrNO2S B5885975 5-BROMO-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5885975
M. Wt: 286.15 g/mol
InChI Key: MAAURARLZNEXJA-UHFFFAOYSA-N
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Description

5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a chemical compound that features a bromine atom, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with thiophen-2-ylmethanamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of reduced derivatives of the furan and thiophene rings.

Scientific Research Applications

5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is unique due to the presence of both thiophene and furan rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-4-3-8(14-9)10(13)12-6-7-2-1-5-15-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAURARLZNEXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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